アセチルトリメチルシラン

概要

説明

Synthesis Analysis

The synthesis of ATMS often involves novel methodologies that offer efficient pathways to create unsymmetrical biaryls and other complex molecules. For instance, an innovative approach using ATMS for the carbanion-induced ring transformation of 2H-pyran-2-ones to biaryls illustrates the reagent's utility in organic synthesis, achieving good yield and demonstrating ATMS's role as a source of carbanion (Goel et al., 2006).

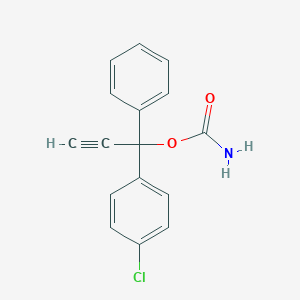

Molecular Structure Analysis

While specific studies on ATMS's molecular structure analysis are limited, related compounds and reactions highlight the importance of the silicon atom in its structure, influencing its reactivity and stability. The structure significantly affects its reactivity patterns and interaction with other compounds in synthesis processes.

Chemical Reactions and Properties

ATMS participates in various chemical reactions, showcasing its versatility as a reagent. It is used in the chemoselective allylation of acetals, demonstrating good yield and efficiency in creating homoallyl ethers (Zerth et al., 2003). Additionally, its role in facilitating the synthesis of 2-aryl-4-methylenetetrahydrofurans from acetals underlines its utility in constructing complex molecular architectures (Oriyama* et al., 1995).

科学的研究の応用

有機ケイ素化合物

アセチルトリメチルシランは有機ケイ素化合物です . 有機ケイ素化合物は、その独自の反応性と選択性のために有機合成において広く使用されています。 それらは一般的にアルコールやアミンの保護剤として使用されます .

有機合成における試薬

アセチルトリメチルシランは、トリメチルシリル化、縮合、炭素-炭素結合形成、還元的アミノ化反応を含む様々な反応において試薬として使用されます . これらの反応は有機合成において基本的なものであり、幅広い製品につながります。

ジヒドロフェナントレンの合成

アセチルトリメチルシランは、炭素-炭素(C-C)挿入反応によるジヒドロフェナントレンの合成において試薬として使用できます . ジヒドロフェナントレンは、多くの複雑な有機分子の合成における重要な中間体です。

カルバニオンの供給源

アセチルトリメチルシランは、穏やかな塩基性条件下で2H-ピラン-2-オンのカルバニオン誘起環変換による非対称ビアリルの合成においてカルバニオンの供給源として使用されます . 非対称ビアリルは、多くの医薬品や天然物における重要な構造です。

生物触媒的不斉還元

アセチルトリメチルシランは、生物触媒的不斉還元で使用できます . これらの反応は、高いエナンチオ選択性、環境に優しいプロセス、エネルギー効率の高い操作を提供するため、グリーンケミストリーにおいて大きな関心を集めています。

® -1-トリメチルシリルエタノールの生成

アセチルトリメチルシランは、イオン液体ベースの二相系で固定化された Candida parapsilosis CCTCC M203011 細胞によって ® -1-トリメチルシリルエタノールに還元できます . この化合物は、多数のケイ素含有医薬品の重要な合成中間体です .

作用機序

Target of Action

Acetyltrimethylsilane is an organosilicon compound that is commonly used as a protective agent for alcohols and amines in organic synthesis . It is also used as a reagent in various reactions, which includes trimethylsilylation, condensation, carbon-carbon bond formation, and reductive amination reactions .

Mode of Action

Acetyltrimethylsilane can be used as a reagent in the synthesis of dihydrophenanthrenes via a C-C insertion reaction . It is also used as a source of carbanion in the synthesis of unsymmetrical biaryls by carbanion-induced ring transformation of 2H-pyran-2-ones under mild basic conditions .

Biochemical Pathways

It is known to be involved in various reactions, including trimethylsilylation, condensation, carbon-carbon bond formation, and reductive amination reactions .

Result of Action

The result of Acetyltrimethylsilane’s action is the synthesis of dihydrophenanthrenes and unsymmetrical biaryls . These compounds are key synthons for a large number of silicon-containing drugs .

Action Environment

The action of Acetyltrimethylsilane can be influenced by environmental factors. For instance, the use of biocompatible water-immiscible ionic liquids (ILs) in a biphasic reaction system has been shown to improve the efficiency of the biocatalytic anti-Prelog enantioselective reduction of Acetyltrimethylsilane . This approach also enhances the operational stability of the cells compared to an IL-free aqueous system .

Safety and Hazards

Acetyltrimethylsilane is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

生化学分析

Biochemical Properties

Acetyltrimethylsilane is involved in various biochemical reactions. It serves as a source of carbanion in the synthesis of unsymmetrical biaryls by carbanion-induced ring transformation of 2 H -pyran-2-ones under mild basic conditions

Cellular Effects

It is known that the substrate Acetyltrimethylsilane and its product exert pronounced toxicity to certain cells

Molecular Mechanism

It is known to participate in various reactions, including trimethylsilylation, condensation, carbon-carbon bond formation, and reductive amination reactions

特性

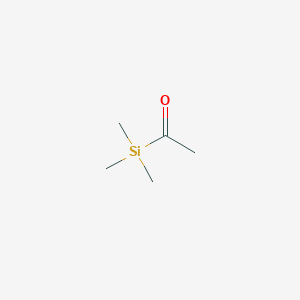

IUPAC Name |

1-trimethylsilylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OSi/c1-5(6)7(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDWSDBFBCDPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

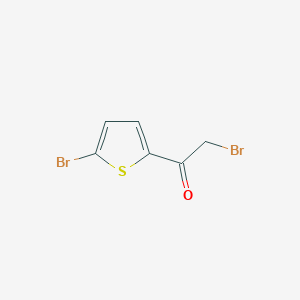

CC(=O)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13411-48-8 | |

| Record name | Acetyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of acetyltrimethylsilane?

A1: The molecular formula of acetyltrimethylsilane is C5H12OSi, and its molecular weight is 116.23 g/mol.

Q2: What spectroscopic data is available for acetyltrimethylsilane?

A2: Acetyltrimethylsilane has been characterized using various spectroscopic techniques, including mass spectrometry and infrared spectroscopy . These techniques provide insights into its fragmentation pattern, functional groups, and bonding characteristics.

Q3: What is the keto-enol equilibrium constant (pKE) of acetyltrimethylsilane in aqueous solution?

A3: The pKE of acetyltrimethylsilane has been determined to be 4.89, indicating that the keto form is favored in aqueous solution .

Q4: How is acetyltrimethylsilane used in the synthesis of gem-difluoroanalogues of monoterpenes?

A4: Acetyltrimethylsilane reacts with trifluoromethyltrimethylsilane to generate an enol silyl ether, a key intermediate in the synthesis of 3,3-difluoro-6-methylhept-5-en-2-one. This ketone is a versatile precursor for synthesizing 4,4-difluoroterpenes, including difluorolinalool and difluorogeraniol .

Q5: Can acetyltrimethylsilane be used as a carbanion source in organic synthesis?

A5: Yes, acetyltrimethylsilane can act as a carbanion source in reactions with 2H-pyran-2-ones, leading to the formation of unsymmetrical biaryls . This approach provides a unique route to diversely substituted biaryls, important structural motifs in pharmaceuticals and materials science.

Q6: How is acetyltrimethylsilane employed in the synthesis of α-(trimethylsilyl)allenyl ketones?

A6: α-(Trimethylsilyl)allenyl ketones can be efficiently synthesized through a one-pot reaction involving propargylic chlorides and acetyltrimethylsilane . This reaction offers a streamlined approach to these valuable synthetic intermediates.

Q7: Describe the use of acetyltrimethylsilane in palladium-catalyzed acetylation reactions.

A7: Acetyltrimethylsilane serves as an acyl anion equivalent in palladium-catalyzed coupling reactions with aryl bromides. This methodology enables the efficient synthesis of aryl methyl ketones, offering a valuable alternative to traditional Friedel-Crafts acylation .

Q8: How does acetyltrimethylsilane participate in tandem aldol-Tishchenko reactions?

A8: The enolate of acetyltrimethylsilane, generated by treatment with LDA, undergoes tandem aldol-Tishchenko reactions with aldehydes. This reaction sequence provides diastereoselective access to 1,3-diol derivatives, valuable building blocks in organic synthesis .

Q9: Can acetyltrimethylsilane be used as a substrate in biocatalytic asymmetric reduction?

A9: Yes, various microorganisms, including Candida parapsilosis and Rhodotorula sp. can reduce acetyltrimethylsilane asymmetrically to (R)- or (S)-1-trimethylsilylethanol, respectively. These chiral alcohols are valuable building blocks for synthesizing pharmaceuticals and agrochemicals.

Q10: How does the presence of a silicon atom in acetyltrimethylsilane affect its biocatalytic reduction?

A10: The silicon atom in acetyltrimethylsilane significantly influences its interaction with enzymes, often leading to higher reaction rates and enantioselectivities compared to its carbon analogue, 3,3-dimethyl-2-butanone . This highlights the potential of silicon-containing substrates for developing efficient biocatalytic processes.

Q11: What factors can impact the yield and enantioselectivity of acetyltrimethylsilane bioreduction?

A11: Several factors influence biocatalytic reduction, including:

- Microorganism/Enzyme Source: Different enzymes exhibit varying activities and selectivities towards acetyltrimethylsilane .

- Reaction Medium: Biphasic systems, organic solvents, and ionic liquids can significantly influence enzyme activity, stability, and selectivity .

- Carbon Source: The type and concentration of the carbon source in the culture medium can affect enzyme production and activity .

- Reaction Parameters: Optimizing parameters such as pH, temperature, substrate concentration, and enzyme loading is crucial for achieving high yields and enantioselectivities .

Q12: How does immobilization of biocatalysts affect the asymmetric reduction of acetyltrimethylsilane?

A12: Immobilization of enzymes or whole cells can enhance their stability and reusability in biocatalytic processes. For example, immobilizing Candida parapsilosis cells on calcium alginate improved the yield of (R)-1-trimethylsilylethanol compared to using free cells .

Q13: Can acetyltrimethylsilane be used in transcyanation reactions catalyzed by (R)-oxynitrilase?

A13: Yes, (R)-oxynitrilase from various plant sources effectively catalyzes the transcyanation of acetyltrimethylsilane with acetone cyanohydrin, yielding optically active (R)-2-trimethylsilyl-2-hydroxyl-propionitrile . This silicon-containing cyanohydrin is a valuable chiral building block.

Q14: What is the "silicon effect" observed in these biocatalytic transcyanation reactions?

A14: The presence of the silicon atom in acetyltrimethylsilane significantly enhances both the substrate conversion and the enantiomeric excess of the product compared to its carbon counterpart. This "silicon effect" highlights the unique influence of silicon on enzyme-substrate interactions .

Q15: Have there been computational studies on acetyltrimethylsilane and its reactions?

A15: Yes, theoretical calculations have been employed to study the basicity of phosphino(trimethylsilyl)carbenes, which are structurally related to acetyltrimethylsilane. These calculations provide insights into the pKa values of the corresponding conjugate acids and their reactivity with organic acids .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)

![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)